molecular formula C11H18N4O4 B10902712 tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate

tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate

Cat. No.: B10902712
M. Wt: 270.29 g/mol
InChI Key: PCTSKRLCMYGDQO-UHFFFAOYSA-N
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Description

tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate is a pyrazole-derived compound featuring a nitro group at position 3, an isopropyl (propan-2-yl) group at position 1, and a tert-butyl carbamate moiety at position 3. The tert-butyl carbamate group enhances solubility and stability, while the nitro group may serve as a reactive site for further functionalization.

Properties

Molecular Formula

C11H18N4O4

Molecular Weight

270.29 g/mol

IUPAC Name

tert-butyl N-(5-nitro-2-propan-2-ylpyrazol-3-yl)carbamate

InChI

InChI=1S/C11H18N4O4/c1-7(2)14-8(6-9(13-14)15(17)18)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,16)

InChI Key

PCTSKRLCMYGDQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents at the pyrazole ring’s N1 position, carbamate modifications, or nitro group placement. Data are compiled from synthesis protocols, spectroscopic analyses, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name N1 Substituent Carbamate Group Molecular Formula Molar Mass (g/mol) pKa (Predicted) Boiling Point (°C) Key Applications/Notes
tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate Isopropyl tert-butyl C12H20N4O4* ~284.3* ~12.3* ~360* Intermediate for kinase inhibitors (inferred)
tert-butyl (3-nitro-1-propyl-1H-pyrazol-5-yl)carbamate Propyl tert-butyl C11H18N4O4 270.29 12.38 351.6 Synthetic intermediate; lower steric bulk
tert-butyl N-(1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate Methyl tert-butyl C10H16N4O4 256.26 N/A N/A Less steric hindrance for reactions
tert-butyl (5-((4-((3-(methylcarbamoyl)-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)-pentyl)carbamate Variable Modified carbamate chain C19H28N8O3 419.5 N/A N/A Kinase inhibitor (PCTA targeting)
Phenyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate p-Tolyl Phenyl carbamate C21H23N3O2 349.43 N/A N/A Specialized storage (2–8°C) required

*Predicted values based on structural similarity to compounds in .

Impact of N1 Substituents

  • Isopropyl (Target Compound): The branched isopropyl group at N1 increases steric hindrance compared to linear propyl or methyl substituents. This may reduce reaction yields in subsequent derivatization steps but improve metabolic stability in bioactive molecules .
  • Propyl vs. The methyl variant’s lower steric bulk facilitates higher reactivity in cross-coupling reactions .

Carbamate Modifications

  • tert-Butyl vs. Phenyl Carbamate (Entry 7): The tert-butyl group in the target compound improves solubility in organic solvents compared to phenyl carbamates, which are more lipophilic and require stringent storage conditions .
  • Extended Carbamate Chains (Entry 2): Compounds with pentyl-linked carbamates (e.g., ) exhibit higher molecular weights and altered binding affinities in kinase inhibition assays, highlighting the role of carbamate flexibility in target engagement .

Nitro Group Reactivity

The nitro group at position 3 is conserved across analogs (Entries 5–7). Its electron-withdrawing nature stabilizes the pyrazole ring and facilitates reduction to amines for further functionalization, a critical step in prodrug activation .

Table 2: NMR and Mass Spectrometry Data

Compound Name 1H NMR Shifts (DMSO-d6) [M+H]+ (Observed) HPLC Retention Time (min)
tert-butyl (5-((4-((3-(methylcarbamoyl)-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)-pentyl)carbamate δ 12.95 (1H, broad), 8.36–7.75 (2H, m), 6.75 (1H, t) 419.8 6.83
tert-butyl (5-((4-((3-(tert-butyl)-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate δ 11.86 (1H, s), 7.77 (1H, d), 6.59 (1H, s) 418.5 7.65
tert-butyl (3-nitro-1-propyl-1H-pyrazol-5-yl)carbamate Not reported N/A N/A
  • Key Observations:
    • Broad signals in 1H NMR (e.g., δ 12.95 in ) indicate hydrogen bonding involving the carbamate or nitro groups.
    • Higher HPLC retention times correlate with increased hydrophobicity (e.g., 7.65 min for tert-butyl-substituted compound vs. 6.83 min for methylcarbamoyl analog ).

Biological Activity

tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate is a compound belonging to the pyrazole class, recognized for its diverse applications in organic synthesis and medicinal chemistry. Its structural features, including a nitro group and a tert-butyl carbamate moiety, contribute to its significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11H18N4O4C_{11}H_{18}N_{4}O_{4} with a molecular weight of 270.29 g/mol. The structural characteristics include:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Nitro group : Positioned at the 3-position, which may enhance reactivity.
  • tert-butyl carbamate group : Contributes to solubility and stability.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to oxidative stress and inflammation. The nitro group can participate in redox reactions, influencing enzyme activity.
  • Receptor Modulation : It may modulate receptor functions by engaging in hydrogen bonding with specific proteins, thereby altering their activity.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound have shown promise as antimicrobial agents, potentially effective against various bacterial strains.

Comparative Analysis

A comparative analysis of similar compounds highlights the unique properties of this compound:

Compound NameStructural CharacteristicsUnique Features
Tert-butyl (1-isopropyl-4-nitro-1H-pyrazol-5-yl)carbamateNitro group at position 4Different substitution pattern affecting reactivity
Tert-butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamateNitro group at position 3Variations in biological activity due to position
Tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamateMethyl instead of isopropyl groupDistinct interactions due to different alkyl substituents

This table underscores how variations in substitution patterns can influence both chemical reactivity and biological activity.

Antimicrobial Studies

In one study, derivatives of pyrazole compounds were evaluated for their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated moderate antimicrobial activity with minimum inhibitory concentrations (MIC) around 250 µg/mL for several derivatives, suggesting that modifications could enhance efficacy .

Enzyme Inhibition Studies

Another study focused on the inhibition of the p38 MAPK pathway, which is crucial in inflammatory responses. The compound demonstrated an IC50 value of 53 nM on p38 enzyme inhibition, indicating significant potential for anti-inflammatory applications . Further investigations into its mechanism revealed that it could inhibit TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells with an IC50 value of 820 nM .

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